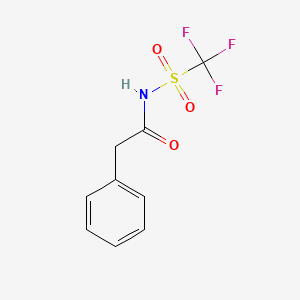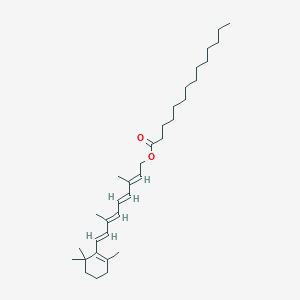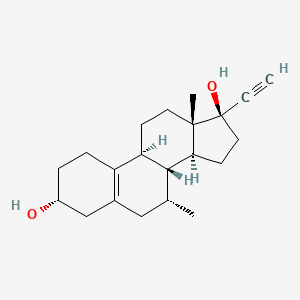![molecular formula C11H10MoO-6 B1246116 [Mo(CO)Cp2]](/img/structure/B1246116.png)
[Mo(CO)Cp2]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonylbis(eta(5)-cyclopentadienyl)molybdenum is a metal carbonyl and a molybdenum coordination entity.
Applications De Recherche Scientifique
Electronic Population Analysis :
- Mulliken (1955) discussed the use of LCAO MO (Linear Combination of Atomic Orbitals Molecular Orbital) wave functions for molecules, which could be applicable to understanding the electronic structure of complexes like [Mo(CO)Cp2]. This approach helps in quantifying the electronic population in molecules (Mulliken, 1955).
Synthesis and Structural Comparison :
- Hartung et al. (1992) synthesized a compound related to [Mo(CO)Cp2] and performed X-ray structural analysis. This research highlights the molecular structure and bonding in metal-organic frameworks, which is crucial for understanding the properties of [Mo(CO)Cp2] complexes (Hartung et al., 1992).
Metal-Organic Frameworks (MOFs) :
- Rachuri et al. (2018) discussed the synthesis of Co(II)/Cd(II) metal–organic frameworks, demonstrating the application of [Mo(CO)Cp2] in creating MOFs with potential use in sensing and adsorption applications (Rachuri, Parmar, & Suresh, 2018).
- Zhou and Wang (2017) highlighted the use of MOFs in electrochemical energy storage, indicating the potential of [Mo(CO)Cp2]-based frameworks in this field (Zhou & Wang, 2017).
Coordination Chemistry :
- Yu et al. (2013) presented a first principles study of CO2 adsorption in MOFs, which can be applied to understanding the properties of [Mo(CO)Cp2] complexes in gas capture and storage (Yu et al., 2013).
Chemical Bonding and Reactivity Studies :
- Álvarez et al. (2005) investigated the reactivity of a triply bonded dimolybdenum hydride complex, which is relevant to the study of [Mo(CO)Cp2] complexes in understanding their chemical reactivity (Álvarez et al., 2005).
Propriétés
Nom du produit |
[Mo(CO)Cp2] |
|---|---|
Formule moléculaire |
C11H10MoO-6 |
Poids moléculaire |
254.1 g/mol |
Nom IUPAC |
carbon monoxide;cyclopenta-1,3-diene;cyclopentane;molybdenum |
InChI |
InChI=1S/2C5H5.CO.Mo/c2*1-2-4-5-3-1;1-2;/h2*1-5H;;/q-5;-1;; |
Clé InChI |
INPUPVQBTCZKNY-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Mo] |
SMILES canonique |
[C-]#[O+].[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Mo] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



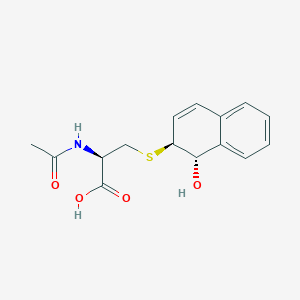

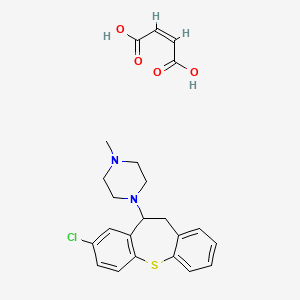
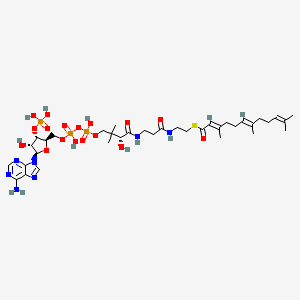
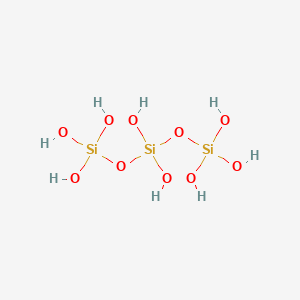
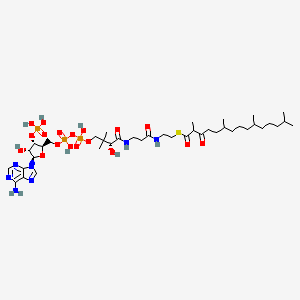


![9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1R,4S,10S)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate](/img/structure/B1246045.png)
![1,4-Butanediamine, N-[2-(aminooxy)ethyl]-](/img/structure/B1246050.png)
